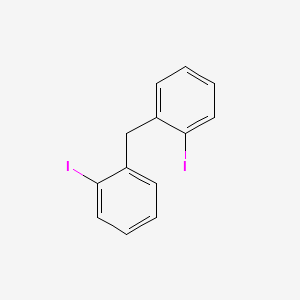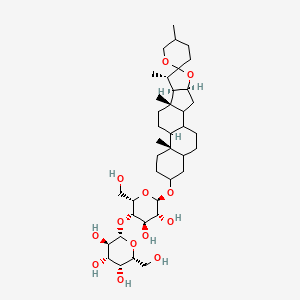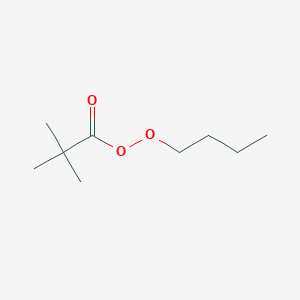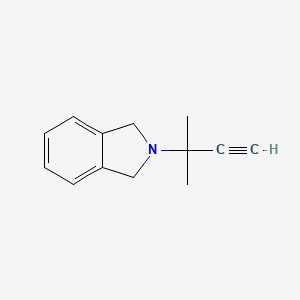
2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole is an organic compound with a unique structure that combines an isoindole core with a 2-methylbut-3-yn-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindole derivatives with 2-methylbut-3-yn-2-yl halides under specific conditions. The reaction can be catalyzed by transition metals such as palladium or copper to facilitate the coupling process. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbut-3-yn-2-yl acetate
- 2-Methylbut-3-yn-2-ol
- 2-Methylbut-3-yn-2-yl benzene
Uniqueness
Compared to these similar compounds, 2-(2-Methylbut-3-yn-2-yl)-2,3-dihydro-1H-isoindole stands out due to its isoindole core, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
49696-72-2 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-(2-methylbut-3-yn-2-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C13H15N/c1-4-13(2,3)14-9-11-7-5-6-8-12(11)10-14/h1,5-8H,9-10H2,2-3H3 |
Clave InChI |
KHEGZLXMNNDXCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)N1CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


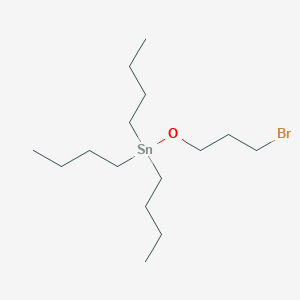
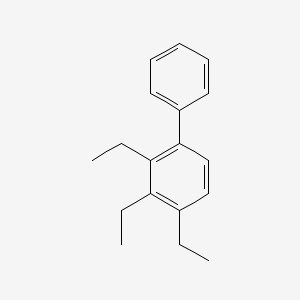

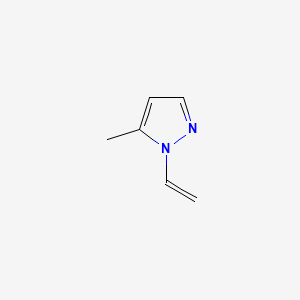
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

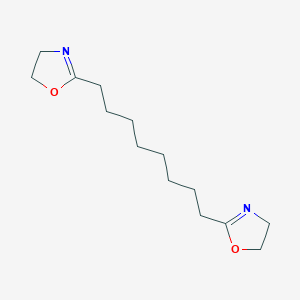

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
